N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a thioacetamide bridge to a 2,5-dimethoxyphenyl group. The 2-hydroxyethyl substituent at the N1 position of the pyrazolo-pyrimidinone scaffold enhances solubility, while the 2,5-dimethoxyaryl group may contribute to target binding through hydrophobic and electronic interactions . This structural architecture is common in kinase inhibitors, particularly those targeting CK1 isoforms, due to the pyrimidinone core’s ability to mimic ATP-binding motifs .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-26-10-3-4-13(27-2)12(7-10)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUMSCCGDIRGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 946332-64-5)
- Structural Differences : The aryl group is 3-(trifluoromethyl)phenyl instead of 2,5-dimethoxyphenyl.
- Reduced solubility compared to the 2,5-dimethoxy analog due to the hydrophobic CF₃ group.
- Activity : While specific data for this compound are unavailable, similar trifluoromethyl-substituted analogs exhibit potent kinase inhibition (e.g., CK1 inhibitors in ) .
Compounds 18 and 19 from
- Structural Features :
- Compound 18 : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Compound 19 : 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Comparison: Both lack the pyrazolo-pyrimidinone core but retain the thioacetamide linker and dimethoxyphenyl groups. The benzo[d]thiazol-2-yl substituent in 18/19 enhances π-π stacking in kinase active sites, whereas the target compound’s 2-hydroxyethyl group improves aqueous solubility. Activity: Compounds 18 and 19 show CK1 inhibition (IC₅₀ < 1 µM), suggesting the dimethoxyaryl-thioacetamide motif is critical for potency .
Thioacetamide-Linked Heterocycles
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Structural Contrast: Features an imidazo[1,2-a]pyridine core instead of pyrazolo-pyrimidinone.
- Relevance: Demonstrates that thioacetamide-linked heterocycles are versatile scaffolds in medicinal chemistry, though the nitro and cyano groups in this compound limit solubility compared to the target’s hydroxyethyl group .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Substituent Effects :
- 2,5-Dimethoxyphenyl vs. 3-Trifluoromethylphenyl : The methoxy groups in the target compound likely improve membrane permeability compared to the hydrophobic CF₃ group in CAS 946332-64-5 .
- Hydroxyethyl Group : Enhances solubility relative to benzothiazol-2-yl (Compound 18) or oxazolidinyl (Oxadixyl) groups .
Activity Trends: Thioacetamide-linked pyrazolo-pyrimidinones (target compound) are hypothesized to exhibit kinase inhibition comparable to pyrimidinone analogs (Compounds 18/19) but with improved pharmacokinetic profiles due to solubility-enhancing substituents .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of pyrazolo-pyrimidinone precursors with phenacyl chlorides, a method validated in .
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